N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDMEPOTQCIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the initial formation of the pyrazolo[1,5-a]pyridine core through cyclization reactionsThe final step involves the sulfonation of the benzo ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine moiety exhibit significant anticancer properties. The sulfonamide group enhances the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the thiadiazole ring contributes to its effectiveness against a range of bacterial strains. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antimicrobial agents .
Anti-inflammatory Effects
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
Material Science
Organic Electronics
This compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications through structural modifications .
Sensors
Due to its chemical properties, this compound can be utilized in sensor technology. Its ability to selectively bind certain ions or molecules allows it to function as a sensing agent for environmental monitoring or biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit enzymes such as kinases or phosphodiesterases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s photophysical properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives as PARG Inhibitors
A patent (EP Bulletin, 2024) describes N,N-dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)-imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide derivatives and their pyrazolo[1,5-a]pyridine analogs as PARG inhibitors. These compounds share the pyrazolo[1,5-a]pyridine core with the target molecule but differ in substituents. Key distinctions include:
Pyrazolo[1,5-a][1,3,5]triazines with Anticancer Activity
Pyrazolo[1,5-a][1,3,5]triazines synthesized via heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides (Biopolymers and Cell, 2020) exhibit anticancer activity. Unlike the target compound, these feature a triazine core but lack sulfonamide groups. Key differences:
- Bioactivity : The triazine derivatives inhibit cancer cell growth in vitro, but their mechanism (unspecified) may differ from the target compound’s PARG inhibition.
- Structural Impact : The thiadiazole-sulfonamide in the target compound could offer superior metabolic stability over the dichloromethyl groups in triazines, which may be prone to hydrolysis .
Pyrazolo[1,5-a]pyrimidines and Thienopyridines
Pyrazolo[1,5-a]pyrimidines with benzofuran substituents (Journal of Heterocyclic Chemistry, 2009) highlight the role of fused aromatic systems. Comparisons include:
- Synthetic Routes : Both classes use heterocyclic amines in synthesis, but the target compound’s sulfonamide incorporation likely requires specialized coupling steps, such as those involving hydrazonyl bromides (59% yield for a related pyrazole in Molecules, 2008) .
Structural and Functional Data Comparison
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyridine ring fused with a benzo[c][1,2,5]thiadiazole ring and a sulfonamide group. Its unique structure contributes to its reactivity and interaction with various biological targets.
Target of Action
This compound primarily functions as an antimetabolite , likely influencing purine biochemical pathways. Its structural similarity to other pyrazolo derivatives suggests it may inhibit key enzymes involved in these pathways.
Biochemical Pathways
The compound has been identified as an inhibitor of HMG-CoA reductase , which plays a crucial role in cholesterol biosynthesis. This inhibition could lead to significant alterations in cell growth and proliferation, potentially inducing cell death in certain contexts.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related pyrazole derivatives. For instance, compounds derived from pyrazolo structures exhibited notable activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong antibacterial efficacy against strains like Staphylococcus aureus and Staphylococcus epidermidis .
- The Minimum Bactericidal Concentration (MBC) demonstrated that these compounds not only inhibit growth but also kill the bacteria effectively.
Anticancer Potential
Research has indicated that compounds related to this compound may possess anticancer properties:
- In vitro studies showed significant cytotoxicity against melanoma cell lines with IC50 values as low as 1.85 μM .
- The presence of specific substituents on the pyrazolo ring enhanced the activity against cancer cells by improving binding affinity and metabolic stability .
Case Studies and Research Findings
Q & A
Basic Synthesis and Characterization
Q1. What are the foundational synthetic strategies for preparing N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how are intermediates validated? Category: Basic Research Answer: The synthesis typically involves multi-step heterocyclic coupling. For the benzo[c][1,2,5]thiadiazole moiety, 4-chloro-<i>o</i>-phenylenediamine is reacted with thionyl chloride in acidic or basic media to form the thiadiazole ring . The pyrazolo[1,5-a]pyridine component is synthesized via cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones or alkynes, followed by sulfonamide coupling . Validation of intermediates relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) to confirm regioselectivity and purity .
Advanced Synthetic Optimization
Q2. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine sulfonamide synthesis be addressed using catalytic systems? Category: Advanced Research Answer: Regioselectivity issues arise during cyclocondensation steps. Palladium-catalyzed C–H activation (e.g., PyBroP-mediated C–O bond activation) enables precise functionalization at the 5- and 7-positions of pyrazolo[1,5-a]pyrimidines . For example, Ru(II)-catalyzed cyclization in H2O/EtOH minimizes side reactions while promoting intramolecular Friedel-Crafts reactions . Reaction monitoring via HPLC-MS and X-ray crystallography resolves ambiguities in substitution patterns .
Biological Activity and Structure-Activity Relationships (SAR)
Q3. What structural features of pyrazolo[1,5-a]pyridine sulfonamides correlate with PARG inhibition and anticancer activity? Category: Advanced Research Answer: The sulfonamide group at position 4 of the benzo[c][1,2,5]thiadiazole is critical for binding to poly(ADP-ribose) glycohydrolase (PARG). Derivatives with N-methylcyclopropyl sulfamoyl substituents show enhanced inhibition (IC50 < 1 µM) due to hydrophobic interactions with the enzyme’s active site . Pyrazolo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at position 2 exhibit improved cellular permeability and cytotoxicity against breast cancer lines (e.g., MDA-MB-231) . SAR studies should prioritize molecular docking and kinetic assays to validate binding modes .
Data Contradiction Analysis
Q4. How can researchers resolve discrepancies in reported IC50 values for cathepsin inhibition by pyrazolo[1,5-a]pyrimidine derivatives? Category: Advanced Research Answer: Variations in IC50 values (e.g., cathepsin K: 25 µM vs. 45 µM for cathepsin B ) often stem from assay conditions. Standardize protocols by:
- Using fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K).
- Controlling pH (cathepsin K: pH 6.0; cathepsin B: pH 5.5).
- Validating results with cysteine protease inhibitors (e.g., E-64) to confirm on-target effects . Cross-laboratory replication and meta-analysis of kinetic data (Ki, Km) are critical .
Mechanistic Studies and Target Validation
Q5. What methodologies confirm the mechanism of action of pyrazolo[1,5-a]pyridine derivatives as PARG inhibitors? Category: Advanced Research Answer:
- Cellular thermal shift assays (CETSA) verify target engagement by measuring PARG stabilization upon compound binding .
- PARylation assays (e.g., immunoblotting for PAR accumulation in HCT116 cells) confirm functional inhibition .
- CRISPR/Cas9 knockout models of PARG validate on-target cytotoxicity .
Heterocyclization and Ring-Functionalization
Q6. What strategies enable the synthesis of fused pyrazolo[1,5-a][1,3,5]triazine derivatives from N-(2,2-dichloro-1-cyanoethenyl)carboxamides? Category: Advanced Research Answer: Cyclocondensation of 1H-pyrazol-5-amines with dichloro-cyanoethenyl carboxamides under basic conditions (NaOEt, DMF) yields 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines . Key parameters:
- Microwave-assisted synthesis (100°C, 30 min) improves yields (>70%) .
- X-ray diffraction confirms the triazine ring geometry and dichloromethyl orientation .
Analytical and Computational Tools
Q7. Which computational methods predict the bioavailability of pyrazolo[1,5-a]pyridine sulfonamides? Category: Advanced Research Answer:
- Physicochemical profiling : LogP (2.5–4.0) and polar surface area (<90 Ų) via SwissADME .
- MD simulations (GROMACS) assess membrane permeability in lipid bilayers .
- Caco-2 cell assays experimentally validate predicted absorption .
Scalability and Green Chemistry
Q8. How can one-pot synthetic routes reduce waste in pyrazolo[1,5-a]pyrimidine production? Category: Advanced Research Answer: One-pot methods combining cyclocondensation , hydrolysis , and amidation (e.g., using bis(pentafluorophenyl) carbonate) achieve atom economy >80% . Solvent systems like H2O/EtOH (9:1) reduce toxicity, while Pd/C recycling minimizes catalyst waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
